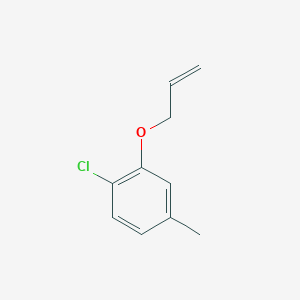

2-(Allyloxy)-1-chloro-4-methylbenzene

Description

2-(Allyloxy)-1-chloro-4-methylbenzene is an aromatic ether characterized by a benzene ring substituted with an allyloxy group (-O-CH₂CH=CH₂) at position 2, a chlorine atom at position 1, and a methyl group (-CH₃) at position 4. Its molecular formula is C₁₀H₁₁ClO, with a molecular weight of 182.65 g/mol (inferred from analogous compounds in ). The compound is likely synthesized via nucleophilic substitution, where 1-chloro-4-methylphenol reacts with allyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile at 65°C). Key applications include its use as an intermediate in organic synthesis, particularly in reactions involving allyl ether rearrangements or as a precursor for functionalized aromatic systems.

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-chloro-4-methyl-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C10H11ClO/c1-3-6-12-10-7-8(2)4-5-9(10)11/h3-5,7H,1,6H2,2H3 |

InChI Key |

FAOLWFSVIBISDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(Allyloxy)-4-chlorobenzene

- Structure : Allyloxy at position 1, chlorine at position 4.

- Molecular Formula : C₉H₉ClO.

- Properties: Synthesized from 4-chlorophenol and allyl bromide, yielding a colorless liquid with moderate solubility in polar solvents.

- The chlorine position (para to allyloxy) alters electronic effects compared to the ortho arrangement in the target compound.

3-(Allyloxy)-4-chlorophenol (CAS: 83613-31-4)

- Structure : Hydroxyl group at position 3, allyloxy at position 3, chlorine at position 4.

- Molecular Formula : C₉H₉ClO₂.

- Properties: The phenolic -OH group introduces acidity (pKa ~10), enabling solubility in basic aqueous solutions, unlike the non-acidic target compound.

- Applications: Used in pharmaceutical intermediates, whereas the target’s methyl group may favor lipophilicity for organocatalysis.

2-Chloro-4-isocyano-1-methoxybenzene

- Structure: Methoxy at position 1, isocyano (-NC) at position 4, chlorine at position 2.

- Molecular Formula: C₈H₆ClNO.

- Reactivity: The isocyano group enables click chemistry and metal coordination, contrasting with the allyloxy group’s propensity for thermal rearrangements (e.g., Claisen).

Functional Group and Reactivity Comparisons

Allyloxy vs. Vinylbenzyloxy Groups

- Example : ANPEO (3-(2-(allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one) vs. VBNPEO (vinylbenzyloxy analog).

- Steric Effects : Allyloxy groups impose less steric hindrance than bulkier 4-vinylbenzyloxy, influencing reaction yields in chalcone syntheses.

- Thermal Stability : Allyl ethers undergo rearrangements at lower temperatures compared to vinylbenzyl ethers, which require stronger catalysts.

Chlorine Substituent Position

- Ortho vs. Para Chlorine :

Data Table: Key Properties of 2-(Allyloxy)-1-chloro-4-methylbenzene and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.